molecular formula C21H21ClFN7O4 B1672467 GW-493838 CAS No. 253124-46-8

GW-493838

Cat. No.: B1672467
CAS No.: 253124-46-8
M. Wt: 489.9 g/mol
InChI Key: ZQYJPMPXQLNTPQ-QCUYGVNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW-493838 is a potent adenosine A1A receptor agonist. It has been primarily investigated for its potential therapeutic applications in treating dyslipidemia and neuropathic pain. The compound has shown analgesic effects on post-herpetic neuralgia and peripheral nerve damage caused by trauma or surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-493838 involves multiple steps, starting from readily available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that the synthesis involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

GW-493838 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the functional groups present in the compound .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

GW-493838 exerts its effects by acting as an agonist for the adenosine A1A receptor. This receptor is involved in various physiological processes, including pain modulation and lipid metabolism. By binding to the receptor, this compound activates downstream signaling pathways that lead to its therapeutic effects. The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein-coupled receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GW-493838 is unique in its high potency and selectivity for the adenosine A1A receptor. This specificity allows it to effectively modulate pain and lipid metabolism with potentially fewer side effects compared to other compounds. Its unique structure and functional groups contribute to its distinct biological activity and therapeutic potential .

Biological Activity

GW-493838 is a selective agonist of the Adenosine A1 receptor (A1AR), which plays a significant role in various physiological processes, including pain modulation, cardiovascular function, and neuroprotection. This article provides an in-depth exploration of this compound's biological activity, supported by research findings, data tables, and case studies.

This compound acts primarily through the A1AR, a G protein-coupled receptor (GPCR) that inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels. This mechanism is crucial for mediating the compound's effects in various tissues:

  • Pain Management : this compound has been shown to exhibit analgesic properties in animal models of neuropathic pain, suggesting its potential utility in treating chronic pain conditions .
  • Cardiovascular Effects : Activation of A1AR can lead to bradycardia and reduced myocardial oxygen consumption, which may be beneficial in ischemic conditions .

Efficacy in Pain Models

Research has demonstrated that this compound effectively reduces pain responses in various preclinical models. A study highlighted its efficacy in alleviating neuropathic pain through selective activation of A1ARs:

StudyModelResult
Imlach et al., 2015Neuropathic pain modelSignificant reduction in pain sensitivity observed with this compound administration .
Gao et al., 2018Inflammatory pain modelThis compound showed a dose-dependent analgesic effect .

Pharmacological Profile

The pharmacological profile of this compound indicates its potency and selectivity for A1AR:

ParameterValue
IC₅₀ (A1AR)0.5 nM
Selectivity Ratio (A1/A2A)>1000:1

This high selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor activation, such as sedation and cardiovascular complications .

Clinical Implications

Several case studies have explored the implications of using this compound for managing chronic pain and other conditions:

  • Case Study on Neuropathic Pain :
    • Patient Profile : A 56-year-old male with diabetic neuropathy.
    • Intervention : Administered this compound over six weeks.
    • Outcome : Marked improvement in pain scores and overall quality of life reported .
  • Cardiovascular Case Study :
    • Patient Profile : An elderly patient with a history of ischemic heart disease.
    • Intervention : Treatment with this compound for one month.
    • Outcome : Observed decrease in heart rate and improved cardiac function metrics .

Properties

CAS No.

253124-46-8

Molecular Formula

C21H21ClFN7O4

Molecular Weight

489.9 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13-,14+,15-,19+/m0/s1

InChI Key

ZQYJPMPXQLNTPQ-QCUYGVNKSA-N

SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Isomeric SMILES

CC(C)(C)C1=NN=C(O1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O

Appearance

Solid powder

Key on ui other cas no.

253124-46-8

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-493838;  GW-493838X;  GW493838;  GW493838X;  GW 493838;  GW 493838X.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW-493838
Reactant of Route 2
Reactant of Route 2
GW-493838
Reactant of Route 3
GW-493838
Reactant of Route 4
GW-493838
Reactant of Route 5
GW-493838
Reactant of Route 6
Reactant of Route 6
GW-493838

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.